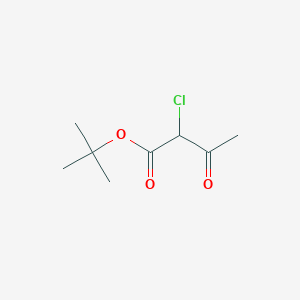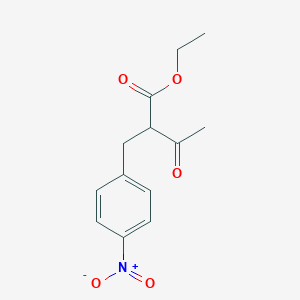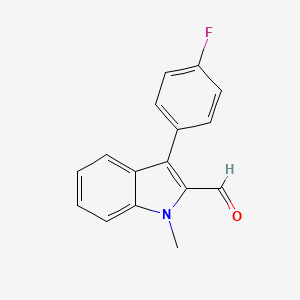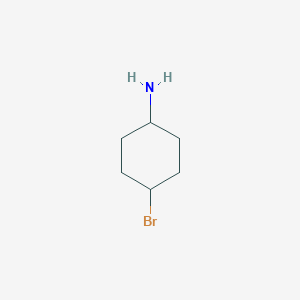
Methyl 5-hydroxy-2-methylbenzoate
Vue d'ensemble
Description
Methyl 5-hydroxy-2-methylbenzoate is a chemical compound that is structurally related to various benzoate derivatives, which are often studied for their diverse applications in pharmaceuticals, materials science, and organic synthesis. While the specific compound methyl 5-hydroxy-2-methylbenzoate is not directly mentioned in the provided papers, related compounds such as methyl 4-hydroxybenzoate , 5-hydroxy-3-mercapto-4-methoxybenzoic acid , and others [3-10] have been synthesized and characterized, providing insights into their molecular structures, chemical reactivity, and physical properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Large-Scale Synthesis : A study by Kucerovy et al. (1997) discusses the large-scale synthesis of a derivative of Methyl 5-hydroxy-2-methylbenzoate, highlighting its potential in the treatment of hyperproliferative disorders, inflammatory disorders, and cancer. The study focuses on developing an efficient process for the preparation of this compound, emphasizing its relevance in pharmaceutical manufacturing (Kucerovy et al., 1997).
Molecular Structure Analysis : Sharfalddin et al. (2020) conducted a study on Methyl 4-hydroxybenzoate, a related compound, examining its single crystal structure and molecular interactions. This research provides insights into the chemical and physical properties of similar compounds, including Methyl 5-hydroxy-2-methylbenzoate, which is crucial for their application in various scientific fields (Sharfalddin et al., 2020).
Synthesis of Derivatives : The synthesis of various derivatives of Methyl 5-hydroxy-2-methylbenzoate is explored in studies like the one by Ermiş (2018), where a new Schiff base derivative is synthesized. Such research expands the utility of Methyl 5-hydroxy-2-methylbenzoate in chemical and pharmaceutical applications (Ermiş, 2018).
Pharmaceutical and Biological Applications
Antimicrobial Properties : The study by Sharfalddin et al. (2020) on Methyl 4-hydroxybenzoate also mentions its use as an antimicrobial agent in cosmetics and food preservatives. This indicates the potential antimicrobial applications of Methyl 5-hydroxy-2-methylbenzoate in similar contexts (Sharfalddin et al., 2020).
Antifungal Activities : Yang et al. (2011) identified compounds related to Methyl 5-hydroxy-2-methylbenzoate with significant antifungal activities against plant pathogens. This suggests the potential of Methyl 5-hydroxy-2-methylbenzoate in developing antifungal agents (Yang et al., 2011).
Nervous System Impact : Nathan and Sears (1961) investigated the effects of Methyl hydroxybenzoate, a related compound, on nervous conduction. This research provides a basis for exploring the neurological effects of Methyl 5-hydroxy-2-methylbenzoate, potentially leading to applications in neurology or as a nervous system modulator (Nathan & Sears, 1961).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Relevant Papers The search results do not provide specific peer-reviewed papers related to Methyl 5-hydroxy-2-methylbenzoate . For a more comprehensive analysis, a more detailed literature search would be required.
Propriétés
IUPAC Name |
methyl 5-hydroxy-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTIUIMAICRVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552717 | |
| Record name | Methyl 5-hydroxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-2-methylbenzoate | |
CAS RN |
73505-48-3 | |
| Record name | Methyl 5-hydroxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














